molecular formula C11H13BrO3 B6328829 Isopropyl 3-bromo-4-methoxybenzoate CAS No. 883534-61-0

Isopropyl 3-bromo-4-methoxybenzoate

Cat. No.: B6328829
CAS No.: 883534-61-0
M. Wt: 273.12 g/mol
InChI Key: JOZWSHZXEBTEHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 3-bromo-4-methoxybenzoate typically involves the esterification of 3-bromo-4-methoxybenzoic acid with isopropanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-bromo-4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 3-bromo-4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 3-bromo-4-methoxybenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 3-bromo-4-methoxybenzoate is unique due to its specific ester group, which can influence its reactivity and physical properties. The isopropyl group provides steric hindrance, which can affect the compound’s interaction with other molecules and its overall stability .

Properties

IUPAC Name

propan-2-yl 3-bromo-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-11(13)8-4-5-10(14-3)9(12)6-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZWSHZXEBTEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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